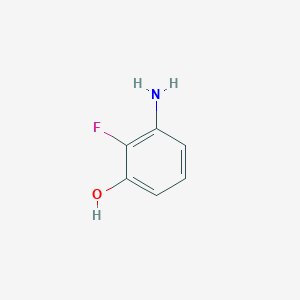

3-Amino-2-fluorophenol

概要

説明

3-Amino-2-fluorophenol is not directly discussed in the provided papers; however, related compounds such as 3-Amino-3-(4-fluorophenyl)propionic acid and 3-amino-2-fluoro carboxylic acid derivatives are mentioned. These compounds are fluorinated building blocks in synthesis and belong to the class of β-amino acids and fluorinated amino acids, respectively. They are used in the preparation of various peptides and have been incorporated into structures with rigid skeletons for reliable structural data .

Synthesis Analysis

The synthesis of related fluorinated amino acid derivatives is described in the literature. For instance, the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives from common amino acids like alanine, valine, leucine, threonine, and β^3h-alanine is detailed. The stereochemical course of the reactions with (diethylamino)sulfur trifluoride (DAST) is discussed, which is a key reagent in the fluorination process .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(4-fluorophenyl)propionic acid has been analyzed using ab initio and DFT computed zwitterionic monomer and dimer structures. These structures include intra- and inter-H-bonds, which are crucial for the stability of the molecules. The bond critical points and atomic bond paths confirm the presence of N–H⋯O bonds, which are medium strong according to the computed electronic properties .

Chemical Reactions Analysis

The chemical reactions involving fluorinated amino acids typically involve the incorporation of the fluoro-amino acid residues into larger structures such as pyrimidinones and cyclic β-tri- and β-tetrapeptides. These reactions are important for the synthesis of peptides with rigid skeletons, which are useful for obtaining reliable structural data. The reactions are characterized by their stereochemical course and the use of specific reagents like DAST .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated amino acids are characterized by various spectroscopic methods, including IR, ^1H-, ^13C-, and ^19F-NMR spectroscopy, MS spectrometry, and by elemental analyses. The compounds' optical activities are represented by [\u03b1]D values, and their stability is indicated by melting-point values. The vibrational frequencies of the NH3+ and COO− moieties for the zwitterionic cluster and dimer structures have been computed and show good agreement with experimental IR and Raman spectra .

科学的研究の応用

Application Summary

3-Amino-2-fluorophenol has been used in the study of the production of nitrous acid (HONO) from the reaction between nitrogen dioxide (NO2) and aminofluorophenol . HONO is a well-known source of the atmospheric hydroxyl (OH) radical .

Methods of Application

The reactions of NO2 with 2-aminophenol, a series of aminofluorophenol isomers, and 2-amino-4-methoxyphenol were studied experimentally, using long path cell Fourier transform infrared spectroscopy (FTIR) .

Results or Outcomes

All reactions studied experimentally produced HONO in a 6 (2-amino-4-methoxyphenol) : 3 (2-amino-5-fluorophenol, 2-amino-6-fluorophenol) : 1 (2-amino-4-fluorophenol, 4-amino-3-fluorophenol, 4-amino-2-fluorophenol) ratio . Theoretical calculations were performed for direct NO2 abstraction of a H atom from both the hydroxy group (pathway 1) and the amino group (pathway 2) for all aminofluorophenol isomers, 2-aminophenol and 2-amino-4-methoxyphenol, using density functional theory (DFT) with B3LYP and a 6-31+G* basis set . The overall theoretical results agree with the experimental findings that the NO2 reactions with 2-amino and 4-amino compounds produce HONO .

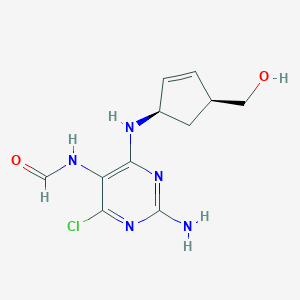

Synthesis of Benzimidazole and Benzoxazole-Pyrimidone Selective PI3Kβ Inhibitors

Application Summary

3-Amino-2-fluorophenol is used in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN) deficient cancers .

Results or Outcomes

The outcomes of this application are the production of selective PI3Kβ inhibitors, which are potential therapeutic agents for PTEN deficient cancers .

Synthesis of Fluorescent Dyes

Application Summary

3-Amino-2-fluorophenol can be used as a precursor for synthesizing benzoxazole and benzoxazine derivatives, which have applications in the production of Active Pharmaceutical Ingredients (APIs) and fluorescent dyes .

Results or Outcomes

The outcomes of this application are the production of benzoxazole and benzoxazine derivatives, which can be used in the production of APIs and fluorescent dyes .

Synthesis of Phenols

Application Summary

3-Amino-2-fluorophenol can be used in the synthesis of phenols . Phenols are important compounds in organic chemistry and are used in the production of plastics, resins, pharmaceuticals, and dyes .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .

Results or Outcomes

The outcomes of this application are the production of phenols, which have a wide range of applications in various industries .

Caspase-Mediated Apoptosis-Inducing Effect

Application Summary

3-Amino-2-fluorophenol has been studied for its caspase-mediated apoptosis-inducing effect in a murine leukemia cell line (L1210) .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve biological assays and cell culture techniques .

Results or Outcomes

The outcomes of this application are the understanding of the apoptosis-inducing effect of 3-Amino-2-fluorophenol, which could have potential therapeutic applications .

Safety And Hazards

The safety data sheet for 2-Amino-3-fluorophenol, a similar compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

3-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHHXAVXXARHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601093 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-fluorophenol | |

CAS RN |

1186326-66-8 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

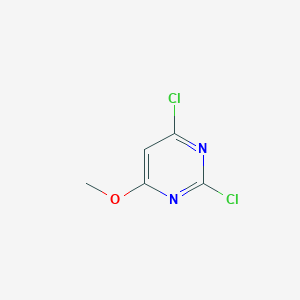

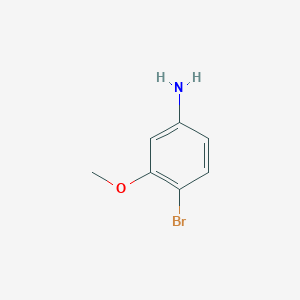

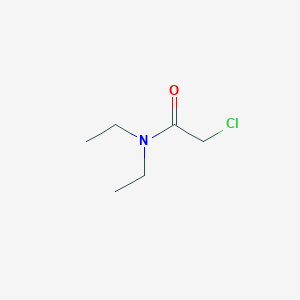

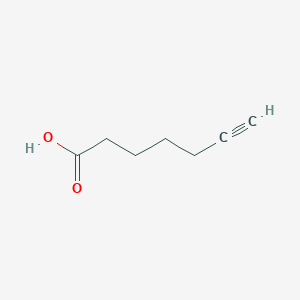

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)